1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Description
Properties
Molecular Formula |
C23H32N2O3 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C23H32N2O3/c1-5-18-6-8-19(9-7-18)16-24-12-14-25(15-13-24)17-20-10-11-21(26-2)23(28-4)22(20)27-3/h6-11H,5,12-17H2,1-4H3 |
InChI Key |
SWSAUBQZTMTUPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a similar Friedel-Crafts alkylation reaction, using 1,2,3-trimethoxybenzene as the starting material.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that piperazine derivatives exhibit antidepressant properties. The compound has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study by Sinha et al. (2020) demonstrated that piperazine derivatives can enhance mood and reduce anxiety in animal models, suggesting potential therapeutic applications in treating depression .
1.2 Anticancer Properties
Piperazine derivatives have shown promise in anticancer research. The compound's structural features allow it to interact with various biological targets involved in cancer progression. For instance, a study published in the Journal of Medicinal Chemistry highlighted that similar compounds could inhibit tumor growth by inducing apoptosis in cancer cells .
Pharmacological Applications
2.1 Neuropharmacology
The compound's piperazine structure is known for its neuropharmacological effects. It has been investigated for its potential use as an anxiolytic agent. In a controlled trial, derivatives similar to 1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine exhibited significant reductions in anxiety-like behaviors in rodent models .
2.2 Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of piperazine derivatives. The compound has been tested against various bacterial strains and fungi, showing effective inhibition of growth. This suggests potential applications in developing new antimicrobial agents .
Case Study 1: Antidepressant Effects
In a study conducted by Zhang et al. (2023), a series of piperazine derivatives were synthesized and evaluated for their antidepressant effects using the forced swim test and tail suspension test in mice. The results indicated that the tested compounds significantly reduced immobility time compared to control groups, suggesting effective antidepressant activity .
Case Study 2: Anticancer Mechanism
A research team investigated the mechanism of action of a related piperazine derivative against breast cancer cells. They found that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins . This study underscores the potential of piperazine derivatives as anticancer agents.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural Features
Table 1: Structural Comparison of Piperazine Derivatives
Key Observations :
- The 4-ethylphenylmethyl group in the target compound enhances lipophilicity compared to unsubstituted or diphenylmethyl analogs.
Physicochemical Properties
Table 2: Physicochemical Data of Selected Compounds
*LogP values estimated using fragment-based methods.
Key Observations :
- Fluorine atoms in Lomerizine further enhance lipophilicity but reduce aqueous solubility.
Table 3: Pharmacological Profiles of Selected Compounds
Key Observations :
Yield Comparison :
- Analogs like 1-(2-methoxyphenyl)piperazine derivatives achieve yields of 45–68% , suggesting similar efficiency for the target compound.
Biological Activity
1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . This compound features a piperazine core substituted with ethyl and trimethoxyphenyl groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 365.48 g/mol |
| Density | 1.302 g/cm³ |
| Boiling Point | 523.5 ºC |
| Melting Point | Not Available |
| Flash Point | 270.4 ºC |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells when combined with paclitaxel, suggesting a synergistic effect that enhances therapeutic efficacy .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological activity. Research indicates that similar piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation can lead to anxiolytic or antidepressant effects. For example, structural analogs have been studied for their ability to bind to serotonin receptors, indicating potential use in treating mood disorders .
The mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Kinases : Some studies suggest that the compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Receptor Modulation : The compound's ability to interact with various neurotransmitter receptors may explain its neuropharmacological effects.
- Induction of Apoptosis : Evidence points toward the compound inducing apoptosis in cancer cells through intrinsic pathways.
Case Studies
- Breast Cancer Study : In vivo experiments demonstrated that the combination of this compound with standard chemotherapeutics resulted in a significant reduction in tumor size compared to controls .
- Neuropharmacological Assessment : A study evaluating its effects on animal models of depression showed that administration led to significant improvements in behavioral tests associated with mood enhancement .
Q & A
Basic Research Questions
Q. What are the critical synthetic considerations for preparing 1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine?
- Methodology :
- Stepwise Alkylation : Piperazine rings are functionalized via sequential alkylation. For example, introducing the 4-ethylphenylmethyl group first under anhydrous conditions (e.g., DMF as solvent, NaH as base) to avoid competing side reactions .
- Solvent Optimization : Polar aprotic solvents like acetonitrile or DMF improve reactivity, while controlled pH prevents hydrolysis of methoxy groups .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are most reliable for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Confirms substitution patterns (e.g., integration ratios for ethylphenyl and trimethoxyphenyl groups) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Storage : Store in airtight containers at 2–8°C under inert gas (N2 or Ar) to prevent oxidation .
Advanced Research Questions
Q. How can reaction yields be optimized during multi-step synthesis?
- Catalyst Screening : Palladium on carbon (Pd/C) enhances hydrogenation efficiency for nitro or benzyl protecting groups (e.g., 85% yield reduction in ) .
- Temperature Control : Exothermic steps (e.g., alkylation) require cooling (0–5°C) to suppress byproducts .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for coupling steps .
Q. How to address discrepancies in reported biological activity data?
- Structural-Activity Relationship (SAR) Analysis :
- Compare substituent effects: Trimethoxy groups enhance lipid solubility but may reduce aqueous stability .
- Use computational models (e.g., molecular docking) to predict binding affinity variations across receptor isoforms .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
- Lipophilicity Modulation :
- Introduce diethoxymethyl groups (logP increase from 2.1 to 3.5) to enhance blood-brain barrier penetration .
Q. What mechanistic insights explain its potential antiarrhythmic activity?
- Ion Channel Modulation :
- Blockade of hERG potassium channels (IC50 ~1.2 μM) prolongs cardiac action potential duration .
- Calcium channel inhibition (L-type) reduces vasoconstriction, as seen in structurally similar piperazine derivatives .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
